2,5-Dinitrothiophene-3-boronic acid
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Overview
Description
2,5-Dinitrothiophene-3-boronic acid is an organic compound consisting of a thiophene ring, two nitro groups, and a boronic acid group . It has a molecular weight of 217.95 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H3BN2O6S . The InChI code for this compound is 1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H .Chemical Reactions Analysis
Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Scientific Research Applications
Catalysis and Synthetic Chemistry
2,5-Dinitrothiophene-3-boronic acid and its derivatives have been explored for their potential in catalysis, particularly in the context of palladium-catalyzed cross-coupling reactions. For example, palladium complexes of anionic N-heterocyclic carbenes derived from sydnones have shown effectiveness in Suzuki-Miyaura reactions, where 2,5-dibromo-3,4-dinitrothiophene was effectively converted into various diaryl-3,4-dinitrothiophenes using different boronic acids, showcasing the reactivity and utility of boronic acid derivatives in facilitating these transformations (Lücke et al., 2016).
Sensing Applications
Boronic acids, including derivatives of this compound, have been extensively investigated for their sensing capabilities, particularly for the detection of biological molecules. The unique binding properties of boronic acids with diols and amines make them excellent candidates for the development of sensors. For instance, boronic acid-based fluorescent chemosensors have shown promise for detecting carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide, highlighting the diverse sensing potential of boronic acid compounds (Huang et al., 2012).
Material Science
In the realm of materials science, boronic acid derivatives, including this compound, are utilized for their ability to form stable covalent bonds with various molecules. This property is particularly useful in the fabrication of organic electronic devices, photonics, and as part of materials with dynamic covalent chemistry. For example, the reversible covalent bonding of boronic acids is exploited for recognition, sensing, and assembly applications, underpinning the development of responsive materials and systems (Bull et al., 2013).
Pharmaceutical Applications
While the focus here is not on drug use or dosage, it's worth noting that boronic acid compounds, including this compound derivatives, have potential applications in pharmaceuticals. Their unique reactivity and ability to form stable complexes with biomolecules have made them candidates for enzyme inhibitors and other therapeutic agents, underscoring their importance beyond traditional chemical synthesis and materials science (Yang et al., 2003).
Safety and Hazards
Future Directions
Boronic acids, including 2,5-Dinitrothiophene-3-boronic acid, have been increasingly utilized in diverse areas of research . They have been used in various sensing applications, chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The future of this compound likely lies in these areas.
Properties
IUPAC Name |
(2,5-dinitrothiophen-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOLFDEXPOHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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